tert-Butyl 5-methoxy-1H-indole-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-methoxy-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)11-8-15-12-6-5-9(17-4)7-10(11)12/h5-8,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUABYIWAMNZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743504 | |
| Record name | tert-Butyl 5-methoxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033265-55-2 | |
| Record name | tert-Butyl 5-methoxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Inhibition of Proteases
One of the most significant applications of tert-butyl 5-methoxy-1H-indole-3-carboxylate is its use in the development of inhibitors for proteases, particularly those associated with viral infections such as SARS-CoV. Research indicates that compounds with an indole-2-carbonyl structure, including derivatives like this compound, exhibit potent inhibitory activity against SARS-CoV 3CL protease .
Key Findings:
- The introduction of a methoxy group at the 5-position enhances the inhibitory potency of these compounds.
- Inhibitory constants () for selected derivatives have shown values as low as 0.006 μM, indicating strong binding affinity to the target protease .
Potential Antiviral Agents
The antiviral potential of indole derivatives has been explored extensively. Compounds incorporating the indole scaffold have been studied for their ability to inhibit viral replication mechanisms. The methoxy substitution plays a crucial role in enhancing bioactivity and selectivity towards viral targets.
Case Study:
In a study focusing on dipeptide-type inhibitors for SARS-CoV, substitutions on the indole unit significantly affected the inhibitory activity, with specific configurations yielding up to a 55-fold increase in potency compared to less optimized structures .
Pharmacological Studies
Pharmacological assessments have demonstrated that this compound can serve as a lead compound for further modifications aimed at increasing efficacy and reducing toxicity. The structure-activity relationship (SAR) studies reveal that variations in substituents can lead to significant changes in biological activity.
Table: Structure-Activity Relationship (SAR) Insights
| Compound | Substituent Position | Inhibitory Activity () | Notes |
|---|---|---|---|
| 5c | Indole-2-carbonyl | 0.065 μM | Lead compound |
| 5d | 5-Methoxy | 0.067 μM | Enhanced activity |
| 5e | 5-Hydroxy | 0.160 μM | Moderate activity |
| 5f | 5-Chloro | 0.028 μM | Best performing variant |
Mechanism of Action
The mechanism by which tert-Butyl 5-methoxy-1H-indole-3-carboxylate exerts its effects depends on its specific biological target. In general, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels. The exact mechanism of action would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between tert-butyl 5-methoxy-1H-indole-3-carboxylate and related indole derivatives, focusing on substituent positions, functional groups, and synthetic applications.
Table 1: Structural and Functional Comparison of tert-Butyl Indole Carboxylates
*Estimated based on molecular formula (C₁₅H₁₇NO₄).
Key Comparative Insights:
Substituent Position and Reactivity: The 5-methoxy group in the target compound enhances electron density at the indole ring, facilitating electrophilic substitutions. In contrast, 3-formyl derivatives (e.g., [1202631-44-4]) are reactive toward nucleophilic additions or cross-couplings, enabling diversification of the indole core . Brominated analogs (e.g., [1394899-06-9]) provide sites for transition-metal-catalyzed reactions, such as Suzuki-Miyaura couplings, which are less feasible in non-halogenated derivatives .
Synthetic Utility :
- The Boc group in this compound is stable under acidic conditions but cleavable via trifluoroacetic acid (TFA), making it ideal for stepwise synthesis .
- Compounds like tert-butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate demonstrate the utility of indole intermediates in constructing fused heterocycles via palladium-catalyzed reactions .
Pharmaceutical Relevance :
- Complex derivatives (e.g., [EP2697207B1]) highlight the role of indole-Boc hybrids in designing kinase inhibitors, leveraging the methoxy group for target binding .
- Formyl-containing analogs are precursors to Schiff bases or hydrazones, common motifs in antimicrobial agents .
Stability and Safety: Boc-protected indoles generally exhibit high thermal and oxidative stability compared to unprotected analogs.
Biological Activity
tert-Butyl 5-methoxy-1H-indole-3-carboxylate is a compound belonging to the indole family, which is known for its significant biological activities. Indole derivatives are widely studied for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), synthesis methods, and biological evaluations.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an indole core with a methoxy group at the 5-position and a tert-butyl ester at the carboxylic acid position. This unique structure contributes to its biological activity.
Anticancer Properties
Research has indicated that indole derivatives exhibit significant anticancer activity. For instance, studies on similar compounds have shown that modifications at the indole ring can enhance cytotoxic effects against various cancer cell lines. In particular, compounds with methoxy substitutions have been noted for their ability to induce apoptosis in cancer cells by disrupting microtubule polymerization and triggering cell death pathways .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induces apoptosis |
| Similar Indole Derivative | U-937 | 0.48 | Disrupts microtubule polymerization |
| Hyrtinadine A Derivative | PANC-1 | TBD | Induces cell rounding and detachment |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Compounds with an indole structure have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics and potential drug-drug interactions .
Table 2: Enzyme Inhibition Studies
| Compound | Enzyme Target | Inhibition Type | Reference |
|---|---|---|---|
| This compound | Cytochrome P450 | Competitive Inhibition | |
| Other Indole Derivative | CYP3A4 | Non-competitive Inhibition |
Structure-Activity Relationship (SAR)
The biological activity of indole derivatives can often be correlated with their structural features. For this compound, the presence of the methoxy group at the 5-position has been linked to enhanced anticancer activity. Similarly, variations in substituents on the indole ring can significantly alter the compound's potency and selectivity against specific biological targets .
Case Studies
Several studies have explored the biological effects of indole derivatives similar to this compound:
- Indolyl-Pyridinyl Compounds : A series of indolyl-pyridinyl-propenones were evaluated for their methuosis-inducing activity, revealing that specific substitutions can dramatically enhance cytotoxicity against glioblastoma cells .
- Antiviral Activity : Research on related compounds demonstrated promising antiviral properties against Tobacco Mosaic Virus (TMV), suggesting potential applications in virology .
Preparation Methods
Protection of Indole Nitrogen and Esterification
A common approach involves protecting the indole nitrogen with a suitable protecting group such as triisopropylsilyl (TIPS) or tert-butoxycarbonyl (Boc), followed by lithiation at the 3-position and subsequent reaction with tert-butyl dicarbonate to install the tert-butyl ester.
Example procedure adapted from related indole carbamate syntheses:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Dissolve tert-butyl (tert-butoxycarbonyl)(1-(triisopropylsilyl)-1H-indol-4-yl)carbamate in dry THF under nitrogen, cool to −78 °C | Preparation for lithiation |
| 2 | Add n-butyllithium (2.5 M in hexane, 1.5 equiv) dropwise at −78 °C, stir 30 min | Lithiation at C3 position |
| 3 | Add di-tert-butyl dicarbonate (2 equiv) slowly, allow warming to room temperature, stir 3 h | Introduction of tert-butyl ester |
| 4 | Quench with saturated ammonium chloride, extract with DCM, wash, dry, and purify by flash chromatography | Isolation of this compound derivative |
This method ensures selective lithiation and esterification, yielding the tert-butyl ester at the 3-position while maintaining the methoxy substituent at the 5-position and protecting the indole nitrogen to prevent side reactions.
Bromination and Subsequent Functionalization
In some synthetic routes, bromination at the 3-position of the indole ring precedes esterification. For example:
- Bromination of the protected indole at the 3-position using N-bromosuccinimide (NBS) in THF at room temperature.
- Lithiation of the 3-bromo intermediate with n-butyllithium at −78 °C.
- Reaction with di-tert-butyl dicarbonate to install the tert-butyl ester.
This sequence allows for regioselective functionalization and can be adapted for the methoxy-substituted indole derivatives.
Direct Esterification of 5-Methoxyindole-3-carboxylic Acid
If 5-methoxyindole-3-carboxylic acid is available, direct esterification with tert-butanol under acid catalysis can be employed:
- React 5-methoxyindole-3-carboxylic acid with excess tert-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
- Heat under reflux to promote esterification.
- Purify the tert-butyl ester product by extraction and chromatography.
This classical Fischer esterification method is straightforward but may require careful control of conditions to avoid indole ring degradation or side reactions.
Reaction Conditions and Optimization
- Solvents: Dry tetrahydrofuran (THF) is preferred for lithiation and protection steps due to its ability to stabilize organolithium intermediates.
- Temperature: Low temperatures (−78 °C) are critical during lithiation to control regioselectivity and prevent side reactions.
- Reagents: n-Butyllithium is the standard base for lithiation; di-tert-butyl dicarbonate is used for tert-butyl ester formation.
- Workup: Quenching with saturated ammonium chloride and extraction with dichloromethane or diethyl ether, followed by drying over magnesium sulfate and purification by flash chromatography.
Summary Table of Key Preparation Steps
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 5-methoxy-1H-indole-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multi-step procedures involving Grignard reactions and protective group chemistry. For example, tert-butyl esters are introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of catalytic bases like DMAP ( ).
- Optimization Tips :
- Temperature Control : Maintain 0°C during Grignard reagent addition to prevent side reactions ().
- Purification : Use flash chromatography with gradients of ethyl acetate/hexane (e.g., 5–10%) to isolate the product ().
- Yield Improvement : Ensure stoichiometric excess of Boc anhydride (1.1–1.2 equiv) and monitor reaction progress via TLC ( ).
Q. How is the structure and purity of this compound confirmed?
- Key Techniques :
- NMR Spectroscopy : Analyze and NMR to verify substituent positions (e.g., methoxy at C5, tert-butyl ester at C3) ().
- X-ray Crystallography : Resolve crystal structures using programs like SHELXL ( ). For example, tert-butyl groups exhibit characteristic torsional angles in crystal lattices ().
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] peak at m/z 276.3) ().
Q. What are the stability and storage recommendations for this compound?
- Stability : Stable under inert atmospheres (N/Ar) at 2–8°C ().
- Incompatibilities : Avoid strong acids/bases (risk of ester hydrolysis) and oxidizing agents ( ).
- Decomposition Products : Thermal degradation may release CO, isobutylene, and toxic indole derivatives ( ).
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and computational modeling for this compound?
- Case Study : If X-ray data (e.g., bond lengths in the indole ring) conflicts with DFT calculations:
Validate Data Quality : Check for crystal twinning or disorder using programs like PLATON ( ).
Adjust Computational Parameters : Include solvent effects (e.g., PCM model for THF) and refine basis sets (e.g., B3LYP/6-311+G(d,p)) ().
Cross-Reference : Compare with structurally analogous compounds (e.g., tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate; ).
Q. What strategies are effective for designing derivatives with enhanced bioactivity?
- Functionalization Approaches :
- Screening : Use Suzuki-Miyaura coupling to diversify substituents and test anticancer/antimicrobial activity ().
Q. How do hydrogen-bonding patterns influence crystallization, and how can they be predicted?
- Graph Set Analysis : Apply Etter’s rules to categorize H-bond motifs (e.g., rings between indole NH and carbonyl groups) ().
- Prediction Tools : Use Mercury (CCDC) to simulate packing motifs from molecular electrostatic potentials ( ).
Q. What experimental design principles apply when troubleshooting low yields in multi-step syntheses?
- Example Workflow :
Identify Bottlenecks : Use LC-MS to detect intermediates (e.g., incomplete Boc protection in ).
Optimize Quenching : For Grignard reactions, use saturated NHCl instead of HO to minimize byproducts ().
Scale-Up Considerations : Maintain strict anhydrous conditions to prevent ester hydrolysis ( ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
